molecular formula C10H11NO B8691123 3-(3-Hydroxypropynyl)-benzylamine CAS No. 793695-91-7

3-(3-Hydroxypropynyl)-benzylamine

Cat. No.: B8691123
CAS No.: 793695-91-7
M. Wt: 161.20 g/mol
InChI Key: JZQFSQRVZXRYAR-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropynyl)-benzylamine is a benzylamine derivative featuring a hydroxypropynyl (–C≡C–CH2OH) substituent at the meta position of the benzylamine scaffold. Benzylamine derivatives are widely studied for their pharmacological and chemical properties, with substitutions on the aromatic ring or the amine group significantly modulating their biological activity, solubility, and reactivity. These compounds are frequently explored as enzyme inhibitors, receptor antagonists, and intermediates in organic synthesis .

Properties

CAS No.

793695-91-7

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-[3-(aminomethyl)phenyl]prop-2-yn-1-ol

InChI

InChI=1S/C10H11NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6,8,11H2

InChI Key

JZQFSQRVZXRYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#CCO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropynyl)-benzylamine typically involves the reaction of propargyl alcohol with a suitable aminomethylphenyl derivative. One common method is the copper-catalyzed addition of formaldehyde to acetylene, followed by further functionalization to introduce the aminomethylphenyl group . The reaction conditions often include the use of a base such as sodium hydroxide and a copper catalyst to facilitate the addition reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropynyl)-benzylamine undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

3-(3-Hydroxypropynyl)-benzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropynyl)-benzylamine involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The aminomethylphenyl group can interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Structure Biological Activity/Property Key Findings Source
This compound 3-hydroxypropynyl group Hypothetical: Moderate lipophilicity Likely reduced AChE inhibition vs. non-hydroxylated analogs
3-(1-Indolinyl)benzylamine 1-indolinyl group Analgesic (non-opioid) Active in writhing/tail-flick assays; no motor deficits
4f (Aniline derivative) –F on aniline Cytotoxic IC50 < benzylamine derivatives
CF3-substituted benzylamine CF3 on benzylamine Adenosine A2A receptor antagonist Binding affinity: CF3 > di-F > H
Phthalimide-benzylamine (III) 5-carbon linker AChE inhibition (IC50 = 1.95 µM) Optimal linker length for CAS/PAS interaction

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